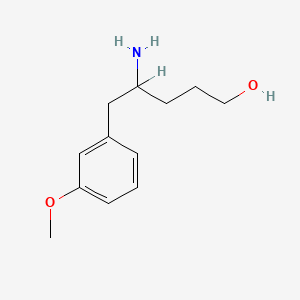

4-amino-5-(3-methoxyphenyl)pentan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-(3-methoxyphenyl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-15-12-6-2-4-10(9-12)8-11(13)5-3-7-14/h2,4,6,9,11,14H,3,5,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTSVMGQGZDSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82590-42-9 | |

| Record name | Benzenepentanol, delta-amino-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082590429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC304582 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Nomenclature and Advanced Structural Considerations of 4 Amino 5 3 Methoxyphenyl Pentan 1 Ol

Systematic IUPAC Naming Conventions and Common Aliases in Research Databases

The formal identification of any chemical compound begins with its systematic name, which is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For the compound , the IUPAC name is 4-amino-5-(3-methoxyphenyl)pentan-1-ol . uni.lu This name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the alcohol, hence the "-ol" suffix. The five-carbon chain is designated as "pentan-". The positions of the amino group, the 3-methoxyphenyl (B12655295) group, and the hydroxyl group are indicated by the numerical locants 4, 5, and 1, respectively.

In addition to its systematic IUPAC name, this compound can be found in various chemical databases under different identifiers. PubChem, a comprehensive database of chemical molecules and their activities, lists this compound with the PubChem CID 99993. uni.lu While specific research aliases are not widely documented due to the limited volume of published studies on this exact molecule, it may be referenced in patents or vendor catalogs by its CAS Registry Number, which is 82590-42-9.

Detailed Analysis of Isomeric Forms and Stereochemical Implications of Chiral Centers

The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different groups. These are located at position 4 (the carbon bearing the amino group) and position 5 (the carbon attached to the 3-methoxyphenyl group). The presence of two chiral centers means that the molecule can exist as a number of stereoisomers.

Specifically, with two chiral centers, a maximum of 2^2 = 4 stereoisomers are possible. These consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The specific three-dimensional arrangement of the substituents at each chiral center is designated by the Cahn-Ingold-Prelog (CIP) priority rules, leading to (R) or (S) configurations.

The four possible stereoisomers are:

(4R, 5R)-4-amino-5-(3-methoxyphenyl)pentan-1-ol

(4S, 5S)-4-amino-5-(3-methoxyphenyl)pentan-1-ol

(4R, 5S)-4-amino-5-(3-methoxyphenyl)pentan-1-ol

(4S, 5R)-4-amino-5-(3-methoxyphenyl)pentan-1-ol

The (4R, 5R) and (4S, 5S) isomers are a pair of enantiomers, as are the (4R, 5S) and (4S, 5R) isomers. The relationship between any other pairing, for example (4R, 5R) and (4R, 5S), is diastereomeric. The distinct spatial arrangement of the amino, hydroxyl, and 3-methoxyphenyl groups in each stereoisomer will have a profound impact on their biological activity and interactions with other chiral molecules, such as proteins and enzymes.

Conformational Analysis of the Pentan-1-ol Backbone and Substituent Rotations

The five-carbon backbone of this compound is flexible, allowing for rotation around the single carbon-carbon bonds. This rotation gives rise to various conformations, with some being more energetically favorable than others. The study of these different spatial arrangements and their relative energies is known as conformational analysis.

The stability of the different conformations is influenced by several factors, including torsional strain (eclipsing interactions between adjacent bonds) and steric hindrance (repulsive interactions between bulky groups). In general, staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are more stable than eclipsed conformations.

Furthermore, the rotation of the 3-methoxyphenyl group itself around the bond connecting it to the pentanol (B124592) chain will have its own energy profile. The methoxy (B1213986) group at the meta position of the phenyl ring can influence this rotation due to its size and electronic effects.

Intramolecular Interactions and Their Influence on Overall Molecular Architecture

The presence of both a hydroxyl (-OH) group and an amino (-NH2) group in the same molecule allows for the possibility of intramolecular hydrogen bonding. A hydrogen bond can form between the hydrogen atom of the hydroxyl group and the lone pair of electrons on the nitrogen atom of the amino group (O-H···N), or between a hydrogen atom of the amino group and the lone pair of electrons on the oxygen atom of the hydroxyl group (N-H···O).

The strength of this intramolecular hydrogen bond is influenced by the basicity of the amino group and the acidity of the hydroxyl group. The presence of the electron-donating methoxy group on the phenyl ring could subtly influence the electron density of the molecule and, consequently, the strength of the hydrogen bond. The formation of such a bond would have a significant impact on the molecule's physical properties, such as its boiling point, solubility, and its ability to engage in intermolecular hydrogen bonding with other molecules.

Retrosynthetic Strategies and Key Disconnection Approaches

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several key disconnections can be envisioned.

A common and effective strategy involves the disconnection of the C-N bond of the amino group. This leads to a precursor such as a ketone or an aldehyde, which can then be converted to the amine in the forward synthesis via reductive amination. This approach is widely used for the synthesis of amines. wikipedia.orgyoutube.comorganic-chemistry.org

Another logical disconnection is at the C4-C5 bond, separating the substituted phenyl group from the aminopentanol backbone. This suggests a synthetic route involving the nucleophilic addition of a (3-methoxyphenyl)methyl organometallic reagent to a suitable four-carbon electrophile containing the amino and alcohol functionalities, or their protected equivalents.

Further disconnection of the pentanol backbone itself, for instance at the C3-C4 bond, can also be considered. This would involve the coupling of smaller, functionalized fragments to build the carbon chain. The choice of the specific retrosynthetic pathway often depends on the desired stereocontrol and the availability of starting materials.

Asymmetric Synthesis for Enantioselective Preparation of this compound

The presence of a stereocenter at the C4 position necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms of this compound. Several powerful strategies are available for this purpose.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. acs.org For the synthesis of amino alcohols, auxiliaries derived from amino acids, such as Evans' oxazolidinones, are commonly employed. ingentaconnect.com These auxiliaries can be acylated and then subjected to stereoselective reactions, such as aldol additions or alkylations, to create the desired stereocenters. Subsequent removal of the auxiliary reveals the chiral product. Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of alcohols and other chiral compounds. acs.org

Catalytic asymmetric synthesis offers a more atom-economical approach to enantiomerically pure compounds. Chiral transition metal catalysts, particularly those based on rhodium, iridium, and copper, are highly effective for a variety of asymmetric transformations. nih.govrsc.org For instance, the asymmetric hydrogenation of prochiral ketones or imines using a chiral catalyst can directly generate the desired enantiomer of the amino alcohol. rsc.org Copper-catalyzed reactions have also been developed for the stereodivergent synthesis of amino alcohols, providing access to all possible stereoisomers. nih.govunimi.it

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. westlake.edu.cn Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol and Mannich reactions, which are key bond-forming reactions for the construction of amino alcohol frameworks. ingentaconnect.com

Enzymes are highly efficient and selective catalysts that can be used for the synthesis of chiral molecules under mild reaction conditions. nih.govnih.gov Lipases are commonly used for the kinetic resolution of racemic alcohols or amines via enantioselective acylation. Transaminases can be employed for the asymmetric synthesis of amines from prochiral ketones, offering a direct route to the desired chiral amine. researchgate.netnih.gov Engineered amine dehydrogenases have also been developed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.orgnih.gov

Conventional Multistep Synthetic Routes to Amino-Pentanol Frameworks

Traditional multistep synthetic routes are often employed for the construction of complex molecules like this compound. researchgate.netlibretexts.orgflinders.edu.ausyrris.jp These routes involve a sequence of well-established chemical reactions to build the carbon skeleton and introduce the necessary functional groups.

The introduction of the amino group is a crucial step in the synthesis of the target molecule. Reductive amination is a versatile and widely used method for this purpose. wikipedia.orgorganic-chemistry.orgtandfonline.com It involves the reaction of a ketone or aldehyde with an amine (such as ammonia) in the presence of a reducing agent to form the corresponding amine.

An in-depth examination of the synthetic strategies for this compound and its related analogues reveals a landscape rich with both classical and novel chemical transformations. The construction of this specific molecular architecture, which features a primary alcohol, a secondary amine, and a substituted aromatic ring, requires a multi-step approach with careful consideration of functional group compatibility and stereocontrol. This article explores various methodologies pertinent to the synthesis of this compound and its structural variants.

2 Methodologies for Hydroxyl Group Installation and Manipulation

The primary alcohol moiety in this compound is a key functional group, and its installation can be achieved through several reliable synthetic routes. A common strategy involves the use of organometallic reagents, such as Grignard reagents, reacting with appropriate electrophiles. For instance, the addition of a suitable organomagnesium halide to an aldehyde or ketone can furnish a secondary or tertiary alcohol, respectively. organic-chemistry.org Specifically for a primary alcohol, a reaction with formaldehyde would be required. organic-chemistry.org Another powerful method is the ring-opening of epoxides. The reaction of a Grignard reagent with an epoxide, like ethylene oxide, results in a primary alcohol after an acidic workup, extending the carbon chain by two atoms. chemistrysteps.com

The development of synthetic methods to access 1,4-amino alcohols from readily available substrates is a significant area of research. rsc.org One such approach involves the treatment of tetrahydrofuran (THF) with N-tosyliminobenzyliodinane followed by a Grignard reagent, yielding 4-substituted-N-tosyl-1,4-amino alcohols in good to excellent yields. rsc.org

Manipulating the hydroxyl group in the presence of an amine requires chemoselective transformations. Given the higher nucleophilicity of amines, hydroxyl groups often require protection before subsequent reactions. However, specific methods have been developed for the selective reaction of alcohols. For example, Ullmann-type couplings can be tailored for the O-arylation of β-amino alcohols by carefully selecting the solvent, temperature, base, and ligand for the Cu(I) catalyst. nih.gov

3 Aromatic Ring Functionalization and Coupling Reactions (e.g., Grignard Reactions, Mannich Reactions)

Grignard Reactions are fundamental for forming carbon-carbon bonds, particularly for attaching aryl groups to an aliphatic chain. nih.gov In the context of synthesizing this compound, 3-methoxyphenylmagnesium bromide would be a key reagent. This aryl Grignard reagent can be added to an aldehyde or ketone precursor to form the desired secondary or tertiary alcohol. organic-chemistry.org A patent describes a stereospecific synthesis of a related compound, (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, where a Grignard reaction is a key step. The process involves reacting the Grignard reagent derived from 3-bromoanisole with an amino ketone precursor. google.com

The Mannich Reaction is a powerful tool for introducing aminoalkyl fragments into organic molecules. wisc.edu It is a three-component condensation of an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. nih.govnih.gov The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol form of the active hydrogen compound. adichemistry.com This methodology is highly valuable for producing β-aminocarbonyl compounds, known as Mannich bases, which can be further transformed into amino alcohols. adichemistry.com While traditionally used with enolizable carbonyl compounds, modified Mannich reactions can utilize other active hydrogen providers, such as naphthols or 8-hydroxyquinoline. nih.govnih.gov

| Reaction Type | Key Reagents | Product Type | Relevance to Target Synthesis |

| Grignard Reaction | Organomagnesium halide (R-MgX), Aldehyde/Ketone/Ester/Epoxide | Primary, Secondary, or Tertiary Alcohol | Forms C-C bond, attaches the 3-methoxyphenyl ring, and can install the hydroxyl group. organic-chemistry.orgchemistrysteps.comgoogle.com |

| Mannich Reaction | Aldehyde, Amine, Active Hydrogen Compound | β-Aminocarbonyl (Mannich Base) | Introduces the aminomethyl fragment, creating precursors for the amino alcohol structure. wisc.eduorganic-chemistry.org |

Molecular Interactions and Recognition Mechanisms of 4 Amino 5 3 Methoxyphenyl Pentan 1 Ol

Elucidation of Hydrogen Bonding Networks Involving Amino and Hydroxyl Moieties

The structure of 4-amino-5-(3-methoxyphenyl)pentan-1-ol features both a primary amino (-NH2) group and a primary hydroxyl (-OH) group. These functional groups are key participants in forming hydrogen bonds, a critical interaction in molecular recognition. The amino group can act as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons allows it to function as a hydrogen bond acceptor. Similarly, the hydroxyl group can donate the hydrogen atom and its oxygen can accept a hydrogen bond.

In the absence of specific studies on this compound, it is hypothesized that in a biological environment, such as a protein binding pocket, these groups would readily interact with appropriate donor or acceptor sites on amino acid residues (e.g., aspartate, glutamate, serine, threonine, or the peptide backbone). The precise geometry and strength of these hydrogen bonding networks, however, remain undetermined without experimental data from techniques like X-ray crystallography or NMR spectroscopy.

Predicted Hydrogen Bonding Capabilities:

| Functional Group | Hydrogen Bond Donor/Acceptor |

|---|---|

| Amino (-NH2) | Donor and Acceptor |

Hydrophobic Interactions Mediated by the Methoxyphenyl Group

The methoxyphenyl group is a significant structural feature of this compound, contributing a substantial hydrophobic character to the molecule. This aromatic ring system is expected to engage in hydrophobic interactions with nonpolar regions of a binding partner. Such interactions are driven by the entropic gain from the release of ordered water molecules at the nonpolar interface.

The 3-methoxy substitution on the phenyl ring introduces a degree of polarity and can influence the orientation of the ring within a binding site. Depending on the specific topology of the receptor pocket, the methoxyphenyl group could participate in various non-covalent interactions, including:

π-π stacking: with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

π-cation interactions: with positively charged residues such as lysine (B10760008) or arginine.

Hydrophobic contacts: with aliphatic amino acid side chains like valine, leucine, and isoleucine. researchgate.net

Detailed analysis of these interactions for this compound is not available.

Electrostatic and Van der Waals Interactions in Molecular Recognition Events

A comprehensive understanding of the electrostatic potential surface and the precise van der Waals contacts requires detailed computational modeling and experimental validation, which has not been published for this specific compound.

Computational and Experimental Probes for Binding Affinity and Selectivity Studies

The determination of binding affinity and selectivity of a compound like this compound would typically involve a combination of computational and experimental methods.

Computational Approaches:

Molecular Docking: To predict the preferred binding orientation and estimate the binding energy.

Molecular Dynamics (MD) Simulations: To study the stability of the ligand-receptor complex and the dynamics of the interactions over time.

Quantitative Structure-Activity Relationship (QSAR): To correlate physicochemical properties of a series of related compounds with their biological activity.

Experimental Techniques:

Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of binding.

Surface Plasmon Resonance (SPR): To determine the kinetics of binding (on- and off-rates).

Radioligand Binding Assays: To measure the affinity of the compound for a specific receptor.

Currently, there are no published studies employing these techniques to investigate the binding characteristics of this compound. The PubChem database does list predicted properties such as a LogP of 1.3, which suggests a moderate lipophilicity. uni.lu

Predicted Physicochemical Properties:

| Property | Predicted Value |

|---|---|

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.28 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

Data sourced from PubChem. uni.lu

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Amino 5 3 Methoxyphenyl Pentan 1 Ol Derivatives

Design Principles for Systematic Structural Modifications and Analog Synthesis

The design of new analogs of 4-amino-5-(3-methoxyphenyl)pentan-1-ol is guided by established medicinal chemistry principles. The goal is to systematically probe the chemical space around the core scaffold to identify key structural features that govern its biological activity.

Core Scaffold and Key Functional Groups:

The parent compound, this compound, possesses several key functional groups that are targets for modification:

Primary Amino Group (-NH2): This group can be a key site for hydrogen bonding and salt bridge formation with biological targets. Modifications can include N-alkylation, N-acylation, or incorporation into heterocyclic systems.

Hydroxyl Group (-OH): The primary alcohol can also participate in hydrogen bonding and may be a site for metabolic modification. Esterification or etherification can alter the compound's polarity and pharmacokinetic profile.

3-Methoxyphenyl (B12655295) Group: The aromatic ring and its methoxy (B1213986) substituent are important for hydrophobic and potential pi-stacking interactions. The position and nature of the substituent on the phenyl ring can significantly impact activity.

Aliphatic Chain: The pentanol (B124592) backbone provides a specific spatial arrangement of the functional groups. Its length and rigidity can be modified to optimize interactions with a target binding site.

Strategies for Analog Synthesis:

The synthesis of analogs typically involves multi-step reaction sequences. For instance, the amino alcohol core can be constructed through various synthetic routes, including reductive amination of a corresponding ketone or the opening of an epoxide with an amine. Modifications to the phenyl ring are often introduced early in the synthesis, starting with a substituted acetophenone.

The synthesis of related γ-amino alcohols has been explored for various therapeutic targets, highlighting the versatility of this chemical class. For example, a series of γ-amino alcohols were synthesized and evaluated for their activity as reuptake inhibitors of serotonin (B10506), norepinephrine, and dopamine. nih.gov

Impact of Substituent Variation on Molecular Interaction Profiles and Reactivity

Aromatic Ring Substitution:

The nature and position of substituents on the phenyl ring are critical. In a study of related 4-aminoquinazoline derivatives, the introduction of a chlorine atom on the phenyl ring was found to enhance antagonist activity at the opioid receptor-like 1 (ORL1) receptor. mdpi.com For other compound series, the position of a methoxy group on an aromatic ring has been shown to be a determining factor for activity. nih.gov

Amino Group Modifications:

Modification of the primary amino group can have a significant impact. For example, in a series of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one derivatives, the introduction of aminomethyl groups led to compounds with cytotoxic activities. nih.govresearchgate.net The basicity of the amino group, which can be modulated by N-substitution, often plays a crucial role in target engagement. pharmacy180.com

Hydroxyl Group Modifications:

Changes to the hydroxyl group can influence a compound's solubility and ability to act as a hydrogen bond donor. Esterification is a common strategy to create prodrugs, which may have improved oral bioavailability.

The following table illustrates hypothetical variations and their potential impact on molecular properties, based on general principles of medicinal chemistry.

| Compound | Modification | Potential Impact on Properties |

| Analog 1 | Methylation of the amino group | Increased lipophilicity, altered basicity |

| Analog 2 | Acetylation of the amino group | Reduced basicity, potential for improved cell permeability |

| Analog 3 | Replacement of the 3-methoxy group with a 4-chloro group | Altered electronic properties and hydrophobic interactions |

| Analog 4 | Esterification of the hydroxyl group | Increased lipophilicity, potential prodrug characteristics |

Stereochemical Influence on Molecular Recognition and Functional Potency

The this compound molecule contains at least one chiral center at the carbon bearing the amino group (C4). The synthesis of this compound without chiral control would result in a racemic mixture of enantiomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities.

The three-dimensional arrangement of the amino, hydroxyl, and methoxyphenylbenzyl groups is critical for precise interaction with a biological target. One enantiomer may fit optimally into a binding pocket, while the other may have a weaker interaction or even bind to a different target altogether.

For instance, in studies of ketamine analogs, the stereochemistry at the amino-bearing carbon was found to be a key determinant of anesthetic and analgesic properties. mdpi.com Similarly, the stereoselective synthesis of isosteviol-based 1,3-aminoalcohols revealed that specific stereoisomers possessed more potent antiproliferative activity. nih.gov This underscores the importance of preparing and testing individual stereoisomers of this compound derivatives to fully understand their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Analogues

QSAR and QSPR are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). unair.ac.id These models can be used to predict the activity of novel compounds and to guide the design of more potent and selective analogs.

Development of a QSAR Model:

To develop a QSAR model for this compound derivatives, a dataset of synthesized analogs with their corresponding biological activities (e.g., IC50 values) is required. Various molecular descriptors, which quantify different aspects of a molecule's structure, are then calculated for each analog. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

For example, a QSAR study on aminothiazole derivatives as Aurora A kinase inhibitors successfully developed models that could predict the inhibitory activity of new compounds. nih.gov The contour maps generated from such models can provide a visual representation of the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity.

Pharmacophore Modeling:

Another valuable computational tool is pharmacophore modeling. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. researchgate.net For the this compound scaffold, a pharmacophore model might include features such as a hydrogen bond donor (from the -OH and -NH2 groups), a hydrogen bond acceptor (the oxygen of the -OCH3 group), a hydrophobic/aromatic region (the phenyl ring), and a positive ionizable feature (the protonated amino group). nih.govdntb.gov.uanih.gov

Computational Chemistry and Theoretical Investigations of 4 Amino 5 3 Methoxyphenyl Pentan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. For 4-amino-5-(3-methoxyphenyl)pentan-1-ol, DFT methods can be utilized to determine its optimized geometry, molecular orbital energies, and various electronic properties.

A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can provide insights into the distribution of electron density within the molecule through the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the regions of positive and negative electrostatic potential on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.

Mulliken atomic charges, another output of quantum chemical calculations, provide a quantitative measure of the partial charge on each atom in the molecule. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations This table is illustrative and based on typical results for similar molecules, as specific data for this compound is not available in the cited literature.

| Parameter | Predicted Value/Information | Significance |

|---|---|---|

| HOMO Energy | Relatively high, indicative of electron-donating capabilities. | Related to the molecule's ionization potential and susceptibility to oxidation. |

| LUMO Energy | Relatively low, suggesting electron-accepting potential. | Related to the molecule's electron affinity and susceptibility to reduction. |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. | Indicates the molecule's chemical reactivity and electronic excitation energy. |

| Dipole Moment | Non-zero, indicating a polar molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Negative charges on N and O atoms; positive charges on associated H atoms. | Provides insight into the molecule's polarity and potential for hydrogen bonding. |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can be employed to explore its vast conformational space and to understand the influence of the surrounding environment, such as a solvent.

By simulating the motion of atoms and bonds over a period of time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This is crucial for understanding its three-dimensional structure and how it might interact with other molecules. The presence of multiple rotatable bonds in this compound suggests a complex conformational landscape that can be effectively mapped out using MD simulations.

Furthermore, MD simulations can explicitly model the effects of a solvent, such as water, on the molecule's structure and dynamics. Solvent molecules can form hydrogen bonds with the amino and hydroxyl groups of this compound, influencing its conformation and stabilizing certain structures. The analysis of radial distribution functions from MD simulations can provide detailed information about the solvation shell and the specific interactions between the solute and solvent molecules. All-atom explicit solvent MD simulations have been successfully used to investigate the behavior of amino acids in aqueous solutions, providing insights into their thermodynamic properties and interactions. nih.gov

Molecular Docking and Virtual Screening for Exploring Potential Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a biological target, typically a protein or a nucleic acid.

The process involves placing the ligand (this compound) into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results of molecular docking can provide valuable information about the binding mode, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and the binding energy.

Virtual screening, which often utilizes molecular docking, involves the computational screening of large libraries of compounds against a biological target to identify potential hits. While not directly a study of this compound itself, this compound could be included in such a library to assess its potential as a ligand for various receptors.

Studies on similar methoxyphenyl-containing compounds have successfully employed molecular docking to investigate their potential biological activities. researchgate.net

Table 2: Potential Intermolecular Interactions in Molecular Docking This table outlines the types of interactions that would be analyzed in a molecular docking study of this compound.

| Interaction Type | Potential Functional Groups Involved | Significance in Binding |

|---|---|---|

| Hydrogen Bonding | Amino (-NH2) group, Hydroxyl (-OH) group, Methoxy (B1213986) (-OCH3) group | Crucial for specificity and high-affinity binding. |

| Hydrophobic Interactions | Phenyl ring, Alkyl chain | Contribute to the overall binding energy and stability of the complex. |

| Van der Waals Forces | All atoms in the molecule | Provide non-specific attractive and repulsive forces that influence binding. |

| Pi-Alkyl Interactions | Phenyl ring and alkyl groups of the receptor | Can contribute to the stability of the binding orientation. |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-amino-5-(3-methoxyphenyl)pentan-1-ol. Through the use of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework, as well as their connectivity, can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. Key expected signals would include:

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the 3-methoxyphenyl (B12655295) ring.

Methine Proton: A multiplet for the proton at the C4 chiral center, coupled to the adjacent methylene (B1212753) and amino protons.

Methylene Protons: Distinct signals for the four methylene groups (-CH₂-), with their chemical shifts and multiplicities influenced by adjacent functional groups (hydroxyl, amino, and aromatic ring).

Hydroxyl and Amino Protons: Broad singlets for the -OH and -NH₂ protons, the chemical shifts of which are concentration and solvent dependent.

Methoxy (B1213986) Protons: A sharp singlet around δ 3.8 ppm corresponding to the -OCH₃ group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The expected signals would be:

Aromatic Carbons: Several signals in the downfield region (δ 110-160 ppm), including the quaternary carbon attached to the methoxy group.

Aliphatic Carbons: Signals in the upfield region corresponding to the five carbons of the pentanol (B124592) backbone.

Methoxy Carbon: A signal around δ 55 ppm for the methoxy carbon.

2D NMR Techniques: To definitively assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would establish ¹H-¹H coupling correlations, for instance, between the protons on adjacent carbons in the pentanol chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the 3-methoxyphenyl group to the pentanol chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the through-space proximity of protons, aiding in the determination of the molecule's conformation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule and for gaining insight into its structure through fragmentation analysis.

Accurate Mass Determination: HRMS would be used to measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, with very high precision. This allows for the calculation of the molecular formula. For this compound (C₁₂H₁₉NO₂), the theoretical monoisotopic mass is 209.14159 Da. uni.lu The predicted m/z for the protonated molecule [M+H]⁺ is 210.14887. uni.lu An experimentally determined mass that matches this value to within a few parts per million (ppm) would confirm the elemental composition.

Fragmentation Pathway Analysis: By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation), a characteristic fragmentation pattern is produced. While detailed experimental fragmentation data is not available, likely fragmentation pathways for this compound would involve:

Loss of water (H₂O) from the alcohol functional group.

Loss of ammonia (B1221849) (NH₃) from the amino group.

Cleavage of the C-C bonds in the pentanol chain.

Fragmentation of the 3-methoxyphenyl group.

The analysis of these fragment ions provides corroborating evidence for the proposed structure. researchgate.net

Predicted Mass Spectrometry Data

The following table presents predicted m/z values for various adducts of this compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.14887 |

| [M+Na]⁺ | 232.13081 |

| [M-H]⁻ | 208.13431 |

| [M+NH₄]⁺ | 227.17541 |

| [M+K]⁺ | 248.10475 |

| [M+H-H₂O]⁺ | 192.13885 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: One or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region for the alcohol and ether linkages.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and the aromatic ring system. Expected Raman signals would include strong bands for the aromatic C=C stretching vibrations. mdpi.com

While no specific experimental IR or Raman spectra for this compound are available in the provided search results, these techniques would serve as a rapid and effective means of confirming the presence of the key functional groups.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing

For crystalline samples of this compound, single-crystal X-ray crystallography offers the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing. At present, there are no published crystallographic data for this compound.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing the purity of the compound. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. vwr.com

Gas Chromatography (GC): GC can also be used for purity assessment, although the compound may require derivatization to increase its volatility and thermal stability. mdpi.com

Enantiomeric Excess Determination: Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. This is typically achieved using chiral chromatography, either HPLC or GC, with a chiral stationary phase. This specialized column allows for the separation of the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess (ee).

Future Perspectives and Emerging Research Avenues for 4 Amino 5 3 Methoxyphenyl Pentan 1 Ol

Exploration of Continuous Flow and Green Chemistry Approaches in Synthesis

Traditional batch synthesis, while foundational, often faces challenges related to scalability, safety, and environmental impact. Continuous flow chemistry presents a paradigm shift, offering enhanced control over reaction parameters and enabling safer, more efficient, and sustainable manufacturing processes. mdpi.com The synthesis of 4-amino-5-(3-methoxyphenyl)pentan-1-ol is a prime candidate for optimization using these modern approaches.

Continuous flow reactors, typically involving microreactors or packed-bed systems, allow for precise control over temperature, pressure, and reaction time, minimizing the formation of byproducts and improving yield. researchgate.net For reactions involving potentially hazardous reagents or intermediates, the small reactor volumes inherent to flow chemistry significantly enhance safety by minimizing the amount of reactive material present at any given time. rsc.org This is particularly relevant for multi-step syntheses, where intermediates can be generated and consumed in-situ, eliminating the need for isolation and purification between steps. mdpi.com

Green chemistry principles can be integrated into a flow synthesis strategy. This includes the use of safer solvents, minimizing waste through higher efficiency (atom economy), and employing catalytic processes over stoichiometric reagents. mdpi.com For instance, a hypothetical flow synthesis could replace traditional reducing agents with catalytic hydrogenation, a greener alternative. The efficiency of such a process can be quantified using green metrics like the E-factor (Environmental Factor), which relates the mass of waste produced to the mass of the product. mdpi.com

Table 9.1: Comparison of Hypothetical Batch vs. Continuous Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours mdpi.comresearchgate.net |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway | Inherently safer due to small reactor volumes and superior heat transfer rsc.org |

| Scalability | Challenging; often requires re-optimization of conditions | Simpler; achieved by running the system for a longer duration ("scaling out") |

| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and residence time researchgate.net |

| Yield & Purity | Variable; may require extensive purification | Often higher yields and purity due to reduced byproduct formation rsc.org |

| Environmental Impact | Potentially higher solvent waste and energy consumption | Reduced waste (higher E-factor), potential for solvent recycling mdpi.com |

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design and synthesis. frontiersin.org These computational tools can explore the vastness of chemical space to identify novel molecules with desired properties and predict efficient pathways for their synthesis.

For this compound, AI could be employed for de novo design of new analogs. Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of known bioactive molecules. nih.govnih.gov These trained models can then generate novel structures, similar to the parent compound but optimized for specific properties like target binding affinity or improved metabolic stability. This approach accelerates the hit-to-lead optimization process in drug discovery. frontiersin.org

Furthermore, AI is becoming an indispensable tool for synthetic route planning. By analyzing databases of chemical reactions, ML algorithms can propose retrosynthetic pathways for a target molecule, ranking them based on predicted yield, cost, and step count. This can uncover non-obvious or more efficient synthetic routes that might be overlooked by human chemists, saving significant time and resources in the lab.

Table 9.2: Potential Applications of AI/ML in Research on this compound

| AI/ML Model/Technique | Application | Potential Benefit |

|---|---|---|

| Recurrent Neural Networks (RNNs) | De novo design of novel analogs by learning from SMILES strings of known molecules. nih.gov | Rapid generation of synthetically accessible virtual libraries for screening. |

| Generative Adversarial Networks (GANs) | Generation of novel molecular structures with specific desired characteristics. nih.gov | Creation of highly novel scaffolds that deviate significantly from the starting structure. |

| Reinforcement Learning (RL) | Stepwise optimization of a lead compound to improve specific properties. nih.gov | Efficiently fine-tunes molecular properties to achieve a desired therapeutic profile. |

| Retrosynthesis Prediction Algorithms | Planning and proposing viable synthetic routes to the target compound and its analogs. | Reduces time and resources spent on route scouting; identifies more efficient pathways. |

| Equivariant Diffusion Models | Generating 3D structures of novel compounds that fit a specific protein binding pocket. mdpi.com | Structure-based design of potent and selective ligands without prior knowledge of existing binders. |

Development of Advanced Analytical Techniques for In-Situ Reaction Monitoring and Characterization

The synthesis and characterization of chiral molecules like this compound require sophisticated analytical methods. Future research will likely focus on developing and implementing advanced techniques for both real-time reaction monitoring and detailed structural elucidation.

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. For a continuous flow synthesis, in-situ monitoring techniques such as Fourier-transform infrared (FT-IR) or Raman spectroscopy can provide real-time data on reactant consumption and product formation without the need for sampling. mdpi.com This allows for immediate adjustments to flow rates or temperature to maintain optimal conditions.

For characterization, the separation and quantification of enantiomers are critical. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is a powerful tool for this purpose. nih.gov The use of chiral derivatizing agents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be employed to form diastereomers that are more easily separated on standard achiral columns. nih.gov Furthermore, advanced MS techniques like ion mobility-mass spectrometry (IM-MS) can provide an additional dimension of separation based on the molecule's size and shape, aiding in the differentiation of closely related isomers. nih.gov

Table 9.3: Advanced Analytical Techniques for this compound

| Technique | Application | Key Advantage |

|---|---|---|

| In-Situ FT-IR/Raman Spectroscopy | Real-time monitoring of reaction kinetics in a continuous flow setup. mdpi.com | Non-invasive, provides immediate feedback for process control (PAT). |

| Chiral UHPLC-MS/MS | Separation and quantification of enantiomers and diastereomers. | High sensitivity and selectivity for complex mixtures. nih.gov |

| Derivatization with Chiral Reagents (e.g., Marfey's Reagent) | Facilitates the separation of enantiomers on achiral columns. nih.gov | Creates diastereomers with distinct chromatographic properties. nih.gov |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of isomers based on their three-dimensional shape (collisional cross-section). | Provides an additional layer of separation beyond chromatography and m/z. nih.gov |

Potential for Derivatization into Privileged Chemical Scaffolds for Diverse Research Applications

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery programs. The this compound structure contains several functional groups—a primary amine, a primary alcohol, and a methoxy-substituted phenyl ring—that are ripe for chemical modification.

Systematic derivatization of these sites could generate a library of new chemical entities for screening against a wide range of biological targets. For example:

The Amino Group: Can be acylated, alkylated, or converted into amides, sulfonamides, or ureas to explore interactions with various protein binding sites.

The Hydroxyl Group: Can be esterified or converted into ethers to modulate the compound's polarity and pharmacokinetic properties.

The Aromatic Ring: The methoxy (B1213986) group can be demethylated to a phenol, providing a handle for further modification. The ring itself could undergo electrophilic substitution to introduce halogens or other groups, which has been shown to modulate the activity of other methoxyphenyl-containing compounds. nih.gov

The resulting library of compounds could be screened for activity in diverse areas such as neuroscience, oncology, or infectious diseases. The synthesis of such a library could be accelerated using high-throughput parallel synthesis techniques, potentially in combination with the continuous flow methods discussed previously. The structural diversity generated from this single scaffold could lead to the discovery of novel probes for chemical biology or new leads for therapeutic development. scielo.org.za

Table 9.4: Potential Derivatization Strategies for this compound

| Modification Site | Reaction Type | Resulting Functional Group | Potential Impact |

|---|---|---|---|

| Primary Amine (-NH₂) | Acylation | Amide | Modulate hydrogen bonding capacity, introduce new substituents. |

| Primary Amine (-NH₂) | Reductive Amination | Secondary/Tertiary Amine | Alter basicity and lipophilicity. |

| Primary Alcohol (-OH) | Esterification | Ester | Create prodrugs, alter solubility. |

| Primary Alcohol (-OH) | Etherification | Ether | Increase metabolic stability, modify polarity. |

| Aromatic Ring | Halogenation | Aryl Halide | Modulate electronic properties and binding interactions. nih.gov |

| Methoxy Group (-OCH₃) | Demethylation | Phenol | Introduce a new site for derivatization or hydrogen bonding. |

Q & A

Q. What are the common synthetic routes for 4-amino-5-(3-methoxyphenyl)pentan-1-ol, and what key reaction steps are involved?

The synthesis typically involves multi-step processes, such as Grignard reactions or lithiation to construct the pentanol backbone. For example, lithiation of bromoaryl compounds (e.g., 1-(benzyloxy)-4-bromo-2-methoxybenzene) at low temperatures (-78 °C) followed by aldehyde addition can yield intermediates with methoxyphenyl groups . Condensation reactions, as seen in triazolothiadiazine synthesis, may introduce the amino group via intermediates like 4-amino-5-chloro-2-methoxybenzoic acid derivatives . Protecting groups (e.g., benzyl ethers) are often used to prevent undesired side reactions during functionalization.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR can identify the methoxyphenyl aromatic protons (~6.5–7.5 ppm), hydroxyl protons (~1–5 ppm, depending on hydrogen bonding), and amino group signals.

- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch), ~1050 cm (C-O of methoxy), and ~3400 cm (O-H stretch) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns, distinguishing the compound from byproducts like 1-(4-(benzyloxy)-3-methoxyphenyl)pentan-1-ol .

Q. How do the solubility properties of this compound influence purification?

The compound’s solubility varies with polarity: it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding from the hydroxyl and amino groups. Non-polar solvents (e.g., hexane) are less effective. Recrystallization from ethanol/water mixtures or chromatographic purification (silica gel, eluting with ethyl acetate/hexane gradients) is recommended .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when encountering reproducibility issues in Grignard reactions?

Grignard reactions often suffer from moisture sensitivity and competing pathways. To improve reproducibility:

- Use lithiation instead, as it offers better control over reaction intermediates and reduces byproduct formation (e.g., alkyl-substituted impurities) .

- Employ cryogenic conditions (-78 °C) to stabilize reactive intermediates.

- Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion points.

Q. How does steric hindrance from the 3-methoxyphenyl group influence the reactivity of the amino and hydroxyl groups?

The 3-methoxyphenyl group creates steric bulk near the amino group, reducing its nucleophilicity. This necessitates protection-deprotection strategies (e.g., Boc or Fmoc for amines) during functionalization. The hydroxyl group at position 1 may exhibit reduced acidity compared to simpler alcohols (e.g., pentan-1-ol) due to intramolecular hydrogen bonding with the amino group, affecting its participation in esterification or oxidation reactions .

Q. What strategies resolve conflicting data on the biological activity of this compound across in vitro models?

- Standardize assay conditions : Control variables like solvent (DMSO vs. saline), pH, and cell line metabolic states.

- Validate target engagement : Use techniques like SPR (surface plasmon resonance) to confirm direct binding to putative targets.

- Comparative studies : Test the compound alongside structurally similar analogs (e.g., 4-amino-5-(4-methoxyphenyl)pentan-1-ol) to isolate the role of the 3-methoxy substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.